Cas no 1465384-01-3 (1-(2-Chloro-4-fluorophenyl)-N-(cyanomethyl)-5-(1,1-dimethylethyl)-1H-1,2,3-triazole-4-carboxamide)

1-(2-Chloro-4-fluorophenyl)-N-(cyanomethyl)-5-(1,1-dimethylethyl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- EN300-26688721
- Z1266245077
- AKOS016940519
- 5-tert-butyl-1-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide
- 5-Tert-butyl-1-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)triazole-4-carboxamide
- 1465384-01-3
- 1-(2-Chloro-4-fluorophenyl)-N-(cyanomethyl)-5-(1,1-dimethylethyl)-1H-1,2,3-triazole-4-carboxamide
-
- Inchi: 1S/C15H15ClFN5O/c1-15(2,3)13-12(14(23)19-7-6-18)20-21-22(13)11-5-4-9(17)8-10(11)16/h4-5,8H,7H2,1-3H3,(H,19,23)
- InChI Key: YGZXJCIWLVIMST-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(F)C=C2Cl)C(C(C)(C)C)=C(C(NCC#N)=O)N=N1
Computed Properties
- Exact Mass: 335.0949160g/mol
- Monoisotopic Mass: 335.0949160g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 488
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 83.6Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 3.31±0.46(Predicted)
1-(2-Chloro-4-fluorophenyl)-N-(cyanomethyl)-5-(1,1-dimethylethyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26688721-0.05g |
5-tert-butyl-1-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide |
1465384-01-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-(2-Chloro-4-fluorophenyl)-N-(cyanomethyl)-5-(1,1-dimethylethyl)-1H-1,2,3-triazole-4-carboxamide Related Literature
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
Additional information on 1-(2-Chloro-4-fluorophenyl)-N-(cyanomethyl)-5-(1,1-dimethylethyl)-1H-1,2,3-triazole-4-carboxamide
Introduction to 1-(2-Chloro-4-fluorophenyl)-N-(cyanomethyl)-5-(1,1-dimethylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1465384-01-3)
1-(2-Chloro-4-fluorophenyl)-N-(cyanomethyl)-5-(1,1-dimethylethyl)-1H-1,2,3-triazole-4-carboxamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1465384-01-3, belongs to a class of molecules known for their potential therapeutic applications. The intricate structure of this compound, featuring a triazole core and various substituents, makes it a subject of intense study in medicinal chemistry.
The molecular structure of 1-(2-Chloro-4-fluorophenyl)-N-(cyanomethyl)-5-(1,1-dimethylethyl)-1H-1,2,3-triazole-4-carboxamide is characterized by its aromatic ring system substituted with chloro and fluoro groups. These substituents not only influence the electronic properties of the molecule but also play a crucial role in its interactions with biological targets. The presence of a cyanomethyl group and an isobutyl group further enhances the compound's complexity and potential for diverse biological activities.
In recent years, there has been a growing interest in the development of novel triazole-based compounds due to their broad spectrum of biological activities. Triazoles are known for their ability to act as scaffolds for various pharmacophores, making them valuable in the design of new drugs. The specific arrangement of atoms in 1-(2-Chloro-4-fluorophenyl)-N-(cyanomethyl)-5-(1,1-dimethylethyl)-1H-1,2,3-triazole-4-carboxamide contributes to its unique chemical properties and potential applications in drug discovery.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The combination of a triazole ring with electron-withdrawing groups such as the cyanomethyl moiety can lead to the development of molecules with enhanced binding affinity and selectivity towards specific biological targets. This has made 1-(2-Chloro-4-fluorophenyl)-N-(cyanomethyl)-5-(1,1-dimethylethyl)-1H-1,2,3-triazole-4-carboxamide a focal point in research aimed at discovering new therapeutic entities.
The pharmacological profile of this compound has been the subject of several recent studies. Researchers have been particularly interested in its potential as an anti-inflammatory agent due to its structural similarity to known anti-inflammatory drugs. Additionally, preliminary studies suggest that it may exhibit antimicrobial properties, making it a promising candidate for the development of new antibiotics. These findings highlight the importance of continued investigation into the biological activities of this compound.
From a synthetic chemistry perspective, 1-(2-Chloro-4-fluorophenyl)-N-(cyanomethyl)-5-(1,1-dimethylethyl)-1H-1,2,3-triazole-4-carboxamide presents an intriguing challenge due to its complex structure. The synthesis involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to overcome these challenges and produce this compound on a scalable basis.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been employed to predict the binding modes of 1-(2-Chloro-4-fluorophenyl)-N-(cyanomethyl)-5-(1,1-dimethylethyl)-1H-1,2,3-triazole-4-carboxamide to various biological targets. These predictions have guided experimental efforts and have helped identify key structural features that contribute to its biological activity. Such interdisciplinary approaches are essential for accelerating the discovery and development of new pharmaceuticals.
In conclusion, 1-(2-Chloro-4-fluorophenyl)-N-(cyanomethyl)-5-(1,1-dimethylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1465384-01-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure and diverse biological activities make it a valuable tool for drug discovery. As research in this area continues to progress, it is likely that new applications for this compound will be uncovered.
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